5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
The compound interacts with its target, the LEDGF/p75-binding site on HIV-1 integrase, to inhibit the function of the enzyme . This interaction results in the prevention of the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the pathway of HIV replication by inhibiting the action of the HIV-1 integrase enzyme . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus . By inhibiting this enzyme, the compound prevents the replication of the virus, thereby exerting its antiviral effects .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .
Biochemical Analysis
Biochemical Properties
It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and photochemical properties .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .
Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, light-emitting diodes (LEDs), and molecular sensors.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKYRHEOCYBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-26-0 |
Source
|
Record name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.